molecular formula C12H14O2 B15060700 (1R,2R)-benzyl 2-methylcyclopropanecarboxylate

(1R,2R)-benzyl 2-methylcyclopropanecarboxylate

Cat. No.: B15060700
M. Wt: 190.24 g/mol
InChI Key: UEGDTXGDZZESGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-benzyl 2-methylcyclopropanecarboxylate is an organic compound that features a cyclopropane ring, which is a three-membered carbon ring known for its high strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-benzyl 2-methylcyclopropanecarboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of benzyl bromide with 2-methylcyclopropanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-benzyl 2-methylcyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1R,2R)-benzyl 2-methylcyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-benzyl 2-methylcyclopropanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain can facilitate binding to active sites, leading to inhibition or activation of specific pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-methylcyclopropylacetyl (1R,2R)-2-methylcyclopropanecarboxylate
  • 2-[(1R,2S)-2-methylcyclopropyl]acetyl (1R,2R)-2-methylcyclopropanecarboxylate

Uniqueness

(1R,2R)-benzyl 2-methylcyclopropanecarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of the benzyl group also adds to its distinct chemical properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

benzyl 2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H14O2/c1-9-7-11(9)12(13)14-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3

InChI Key

UEGDTXGDZZESGT-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.